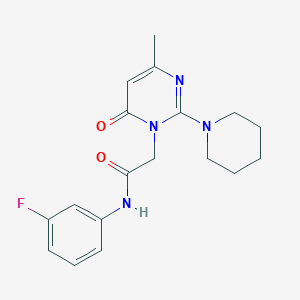

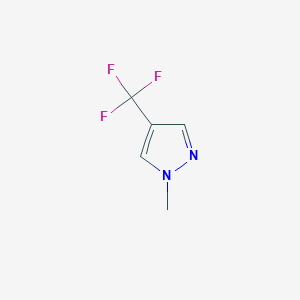

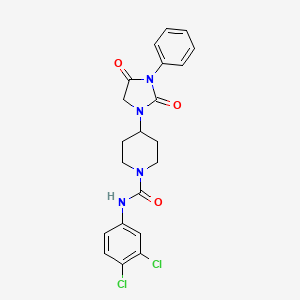

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A series of acetamides, including compounds structurally related to N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide, have been synthesized and evaluated for their anticonvulsant activities. In vivo studies in mice demonstrated significant protection in models of epilepsy. The mechanism of anticonvulsant activity may involve the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Antimicrobial Activity

Research has shown that oxazolidinone analogs, closely related to the chemical structure of interest, exhibit strong antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have demonstrated effectiveness against several bacterial strains, suggesting potential applications in antimicrobial therapies (Zurenko et al., 1996).

Cancer Research

Several piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticancer properties. For example, studies have shown significant cytotoxicity against tumor cell lines, suggesting the potential for these compounds in cancer treatment (Naito et al., 2005).

Neurodegenerative Disorders

Some piperidine derivatives show promise in neurodegenerative disorders. For instance, certain compounds have been evaluated for their ability to modulate cognitive processes and could potentially be used in the treatment of disorders such as Alzheimer's disease (Brioni et al., 2011).

Analgesic Activity

Piperidine derivatives have demonstrated significant analgesic activity in models of tonic pain in mice. This suggests potential applications in pain management therapies (Obniska et al., 2015).

Wirkmechanismus

Target of Action

The primary target of F3406-9685 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-9685 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The inhibition of LCMV cell entry disrupts the viral replication cycle. By preventing the release of the virus ribonucleoprotein, F3406-9685 effectively halts the transcription and replication of the virus genome . This disruption of the viral replication cycle prevents the spread of the virus, thereby mitigating the infection.

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests that it may have good bioavailability and can effectively reach its target in the endosome compartment .

Result of Action

The molecular and cellular effects of F3406-9685’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and replicating, F3406-9685 can effectively control the spread of the virus.

Action Environment

The action of F3406-9685 is influenced by the pH of the endosome compartment, as it interferes with the pH-dependent fusion mediated by LCMV glycoprotein GP2 . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-13-10-17(25)23(18(20-13)22-8-3-2-4-9-22)12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFKYPVPBBMMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)

![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)